molecular formula C14H11FN2O B3841408 N'-benzylidene-3-fluorobenzohydrazide

N'-benzylidene-3-fluorobenzohydrazide

Cat. No.: B3841408
M. Wt: 242.25 g/mol
InChI Key: PXHHZPGGESPJFS-MHWRWJLKSA-N
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Description

N'-Benzylidene-3-fluorobenzohydrazide is a benzohydrazide derivative synthesized via the condensation of 3-fluorobenzohydrazide with substituted benzaldehydes. Its structure features a fluorine atom at the 3-position of the benzohydrazide moiety, which enhances electron-withdrawing effects and influences intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHHZPGGESPJFS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide
  • Structural Difference : Replaces the fluorine at the 3-position with a methyl group.
  • Impact : The methyl group introduces steric bulk and electron-donating effects, reducing dipole interactions. Crystallographic studies reveal dihedral angles of 85.3° and 10.0° between aromatic rings, contrasting with the planar geometry of the 3-fluoro analogue .
  • Activity : Reduced antimicrobial efficacy compared to the 3-fluoro derivative, likely due to diminished electronegativity and altered molecular packing .
(E)-N'-(3-Nitrobenzylidene)-3-nitrobenzohydrazide
  • Structural Difference : Features nitro groups at the 3-positions of both benzohydrazide and benzylidene moieties.
  • Impact : Nitro groups enhance electron-withdrawing capacity and molecular weight (MW = 314.24 g/mol), improving redox activity.
  • Activity : Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) but higher cytotoxicity than the 3-fluoro analogue .
N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide
  • Structural Difference : Incorporates a hydroxyl group on the benzylidene ring and a methyl group on the benzohydrazide.
  • Impact : The hydroxyl group facilitates hydrogen bonding and metal coordination. Copper(II) complexes of this derivative show enhanced antioxidant activity (IC₅₀ = 12 µM for DPPH scavenging) .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors References
N'-Benzylidene-3-fluorobenzohydrazide 3-F (benzohydrazide) 256.25 2.81 2 / 3
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide 2-CH₃ (benzohydrazide) 270.28 3.12 2 / 3
(E)-N'-(3-Nitrobenzylidene)-3-nitrobenzohydrazide 3-NO₂ (both rings) 314.24 1.95 2 / 6
N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide 2-OH (benzylidene), 3-CH₃ 284.30 2.45 3 / 4
  • Key Trends :
    • Fluorine and nitro groups reduce LogP, enhancing hydrophilicity.
    • Hydroxyl groups increase hydrogen-bonding capacity, improving solubility and metal chelation .

Metal Complexation Behavior

  • This compound : Forms stable complexes with vanadium(V), which exhibit insulin-mimetic properties (e.g., 50% glucose uptake stimulation at 10 µM) .
  • N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide : Copper(II) complexes demonstrate superior superoxide dismutase (SOD) activity compared to the free ligand .

Antimicrobial Activity

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli References
This compound 16 32
(E)-N'-(3-Nitrobenzylidene)-3-nitrobenzohydrazide 8 64
(E)-N'-Benzylidene-benzohydrazide (parent compound) 32 128
  • Insight : Fluorine and nitro substituents enhance Gram-positive bacterial inhibition but may reduce selectivity due to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-benzylidene-3-fluorobenzohydrazide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-fluorobenzohydrazide with substituted benzaldehydes under reflux in ethanol or methanol. Critical parameters include:

  • Temperature : 70–80°C for 4–6 hours .
  • Catalyst : Acidic (e.g., glacial acetic acid) or solvent-free conditions to accelerate imine bond formation .
  • Purification : Recrystallization from ethanol or methanol yields pure products (>95% purity). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm hydrazone proton (δ 10.5–11.5 ppm) and aromatic fluorinated carbons (δ 160–165 ppm for C-F coupling) .
  • FT-IR : Stretching vibrations for C=N (1600–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What preliminary biological assays are used to screen this compound derivatives for activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Solve structures via SHELXS-97 and refine with SHELXL-2018 .
  • Key Metrics : Bond angles around the hydrazone moiety (C=N-N-C) and dihedral angles between fluorophenyl and benzylidene groups .
  • Deposition : Submit CIF files to CCDC (e.g., CCDC-1477846) for public access .

Q. What strategies address contradictions in reported bioactivities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., insulin-enhancing vs. antimicrobial activity) .
  • Structure-Activity Relationships (SAR) : Vary substituents on the benzylidene ring (e.g., -OCH₃, -Cl) to isolate specific bioactivities .
  • In Vivo Validation : Use diabetic rodent models for insulin-enhancing studies (e.g., streptozotocin-induced rats) .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) .
  • Molecular Docking : Dock into insulin receptor (PDB: 3W14) or microbial enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • ADMET Prediction : SwissADME to assess bioavailability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzylidene-3-fluorobenzohydrazide
Reactant of Route 2
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N'-benzylidene-3-fluorobenzohydrazide

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